2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide
Description
2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide (CAS: 910297-66-4) is a chloroacetamide derivative with structural features common to herbicides and their transformation products (TPs). Its molecular structure consists of a chloroacetamide backbone substituted with a 2-chloro-6-(hydroxymethyl)phenyl group. This hydroxymethyl substituent distinguishes it from related compounds and influences its physicochemical properties, metabolic behavior, and toxicity . The compound has been studied in the context of pesticide TPs, particularly S-metolachlor derivatives, where structural modifications drive prioritization in hazard assessments .
Properties
IUPAC Name |
2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-4-8(14)12-9-6(5-13)2-1-3-7(9)11/h1-3,13H,4-5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAPCANLSPZNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Hydroxide-Mediated Hydrolysis
The most well-documented synthesis involves a two-stage hydrolysis process starting from 3-chloro-2-(2-chloroacetamido)benzyl 2-chloroacetate (compound 4a). In Stage 1 , lithium hydroxide monohydrate (12.55 g, 306 mmol) is dissolved in a methanol-water mixture (50 mL each) and cooled to -10°C. A solution of compound 4a (19.0 g, 61.2 mmol) in tetrahydrofuran (300 mL) is added, and the reaction is warmed to 15°C over 4 hours. Stage 2 involves quenching with saturated ammonium chloride (200 mL) and extraction with ethyl acetate. The organic phase is washed with brine, dried over sodium sulfate, and concentrated to yield the target compound as off-white needles (12.1 g, 85% yield).
Key Reaction Parameters:
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Temperature gradient: -10°C → 15°C
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Solvent system: THF/MeOH/H₂O
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Workup: Liquid-liquid extraction with EtOAc
This method’s efficiency stems from the controlled basic hydrolysis of the ester group, which selectively generates the hydroxymethyl moiety without over-hydrolysis of the acetamide group.
Optimization of Reaction Conditions and Yield Enhancement
Temperature and Solvent Effects
The lithium hydroxide-mediated method achieves optimal yields at 15°C, balancing reaction kinetics and selectivity. Lower temperatures (-10°C) minimize byproduct formation during reagent mixing, while gradual warming ensures complete conversion. Tetrahydrofuran (THF) is critical for solubilizing intermediate species, whereas methanol-water co-solvents facilitate hydroxide ion mobility.
Analytical Characterization and Purity Assessment
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃):
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δ 2.96 (bs, 1H, -OH)
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δ 4.29 (s, 2H, -CH₂Cl)
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δ 4.56 (s, 2H, -CH₂OH)
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δ 7.30–7.44 (m, 3H, aromatic)
The spectrum confirms the presence of hydroxymethyl and chloroacetamide groups, with aromatic protons consistent with the disubstituted phenyl ring.
Elemental Analysis
Calculated for C₉H₉Cl₂NO₂:
Minor deviations suggest trace solvent retention, though purity remains >98% by HPLC.
Comparative Evaluation of Synthesis Strategies
| Parameter | LiOH Hydrolysis | Acid-Catalyzed |
|---|---|---|
| Yield | 85% | 33.8% |
| Reaction Time | 4 hours | 16 hours |
| Key Reagents | LiOH, NH₄Cl | H₂SO₄, AcOH |
| Byproducts | Minimal | Likely oligomers |
| Scalability | High (12.1 g scale) | Moderate (2.42 g scale) |
The lithium hydroxide route outperforms acid-mediated methods in yield and scalability, making it industrially preferable. However, acid catalysis may offer regioselective advantages for derivatives with electron-withdrawing groups.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Intermediate in Drug Synthesis
One of the primary applications of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide is as an intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The compound's structure allows for modifications that enhance the pharmacological properties of Dasatinib, making it a valuable building block in drug development .
Research on Anticancer Properties
Research has indicated that compounds similar to 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide exhibit anticancer properties. Studies focusing on its derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This positions the compound as a candidate for further exploration in oncological therapies .
Biodegradation Studies
Recent studies have explored the biodegradation potential of chloroacetanilides, including derivatives related to 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide. Research indicates that certain microbial strains can effectively degrade such compounds, suggesting their utility in bioremediation efforts aimed at reducing environmental contamination from agricultural chemicals .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Synthesis and Anticancer Activity of Chloroacetamide Derivatives | Anticancer Research | Identified that derivatives showed significant inhibition of cancer cell lines, indicating potential therapeutic use. |
| Biodegradation of Chloroacetanilides | Environmental Science | Demonstrated effective degradation by specific microbial strains, showcasing potential for environmental remediation applications. |
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide involves its role as a formaldehyde releaser . This compound can release formaldehyde under certain conditions, which can then interact with various molecular targets and pathways in biological systems. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- N-methoxypropan substitution in analogues introduces steric hindrance, altering metabolic pathways and toxicity profiles .
Physicochemical Properties
| Property | Target Compound | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | S-Metolachlor (Parent) |
|---|---|---|---|
| Water Solubility (mg/L) | 401.24 (CompTox), 2.03 (CTS) | Not reported | 530 (measured) |
| Log Kow | 1.35 (predicted) | 2.48 (measured) | 3.05 (measured) |
| Molecular Weight (g/mol) | 248.68 | 241.71 | 283.8 |
Analysis :
- The target compound’s higher water solubility (401.24 mg/L) compared to CTS predictions (2.03 mg/L) suggests variability in computational models, possibly due to the hydroxymethyl group’s hydrophilic nature .
Metabolic and Environmental Behavior
- Metabolism: Chloroacetamides like acetochlor and metolachlor are metabolized via cytochrome P450 enzymes (CYP3A4, CYP2B6) to carcinogenic intermediates such as CMEPA and CDEPA .
- Environmental Fate : The compound’s moderate Kow (1.35) suggests partitioning between water and soil, though its higher solubility than S-metolachlor implies greater persistence in water systems .
Toxicological Profiles
Genotoxicity and Mutagenicity
Key Findings :
- The target compound’s higher mutagenicity score (0.92) correlates with additional structural alerts (e.g., SM161) linked to DNA-reactive metabolites .
- Chromosomal aberration predictions are conflicting: VEGA models suggest activity, while CompTox’s Ames test is negative, highlighting model limitations .
Carcinogenicity and Developmental Toxicity
- Developmental Toxicity : OSIRIS predicts positivity, but zebrafish embryo assays show reduced potency (AC50 = 5026.02 µg/L), suggesting species-specific effects .
Biological Activity
2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The molecular formula of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide is . The compound features a chloro-substituted aromatic ring and an acetamide functional group, which are critical for its biological interactions.
Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific enzymes or receptors. For instance, some derivatives have shown significant inhibition of carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in tumor cells, leading to altered cellular pH and promoting tumor growth . This suggests that 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide may similarly affect tumor cell metabolism.
Antitumor Activity
Several studies have evaluated the antitumor properties of related compounds. For example, derivatives similar to 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). These compounds exhibited IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity .
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| 4e | MDA-MB-231 | 1.52 | High |
| 4g | MCF-7 | 3.00 | Moderate |
| 4h | MCF-10A | 6.31 | Low |
The mechanism behind this activity includes the induction of apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting that the compound may possess antimicrobial activity. Similar compounds have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .
| Microorganism | Inhibition (%) |
|---|---|
| Staphylococcus aureus | 80.69% |
| Klebsiella pneumoniae | 77.52% |
This dual activity highlights the potential for developing broad-spectrum therapeutic agents based on this compound.
Case Studies
A notable case study involved a series of synthesized derivatives based on the core structure of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide. These derivatives were tested for their ability to inhibit CA IX and demonstrated promising results in both in vitro and in vivo models . The most active derivative led to a significant reduction in tumor size in xenograft models.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves a multi-step process starting with 2-chloro-6-methylphenylamine. Acetylation using acetic anhydride forms the acetamide backbone, followed by hydroxymethylation via formaldehyde condensation under controlled pH (neutral to slightly basic conditions). Key parameters include temperature (80–100°C for acetylation), stoichiometric ratios (1:1.2 amine to acetic anhydride), and purification via recrystallization from ethanol or methanol . Side reactions, such as over-chlorination or incomplete hydroxymethylation, are mitigated by slow reagent addition and inert atmospheres.
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : and NMR identify substituents on the phenyl ring (e.g., δ 2.11 ppm for CH, δ 7.23–6.98 ppm for aromatic protons) and confirm the hydroxymethyl group (δ 4.5–5.0 ppm for –CHOH) .
- X-ray crystallography : SHELX software refines crystal structures, revealing dihedral angles between the amide group and phenyl ring (e.g., 16.0° in analogues) and hydrogen-bonding networks (N–H⋯O) that stabilize the lattice . Synclinal conformations of C–Cl and C=O bonds are confirmed via torsional angle analysis .
Advanced Research Questions
Q. What methodologies are employed to analyze the compound's electrochemical behavior in corrosion inhibition studies?
- Methodological Answer : Potentiodynamic polarization (PDP) in 0.1 M HCl evaluates corrosion rates using a potentiostat. Inhibitor efficiency is calculated via Tafel slopes, comparing current densities in the absence/presence of the compound (e.g., 100 ppm concentration). Electrochemical impedance spectroscopy (EIS) measures charge-transfer resistance. Contradictions in data (e.g., temperature-dependent efficacy) are resolved by repeating experiments under controlled humidity and oxygen levels .
Q. How do structural modifications influence the compound's reactivity and potential biological interactions?
- Methodological Answer : Substituent effects are studied via:
- Nitro vs. hydroxymethyl groups : Nitro groups enhance electrophilicity, increasing reactivity in nucleophilic aromatic substitution, while hydroxymethyl groups improve solubility for biological assays .
- Comparative crystallography : Analogues like 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide show distinct hydrogen-bonding patterns, altering stability in aqueous environments .
- QSAR modeling : Predicts bioactivity by correlating Cl/NO substituent positions with herbicidal or antifungal potency .
Q. What challenges exist in resolving contradictory data regarding the compound's stability under varying environmental conditions?
- Methodological Answer : Discrepancies in hydrolysis rates (e.g., pH-dependent degradation) are addressed by:
- Controlled kinetic studies : Using HPLC to track degradation products (e.g., chloroacetic acid) under UV light or elevated temperatures .
- Computational modeling : Density Functional Theory (DFT) calculates bond dissociation energies for Cl–C and O–H bonds, identifying vulnerable sites .
- Cross-validation : Reproducing experiments in independent labs with standardized protocols (e.g., IUPAC guidelines for stability testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
